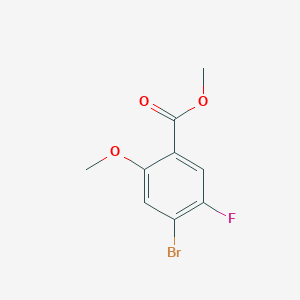

Methyl 4-bromo-5-fluoro-2-methoxybenzoate

Übersicht

Beschreibung

Methyl 4-bromo-5-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C9H8BrFO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical syntheses and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-5-fluoro-2-methoxybenzoate can be synthesized through several methods. One common method involves the bromination and fluorination of methyl 2-methoxybenzoate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-bromo-5-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Oxidation Reactions: The methoxy group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

Substitution: Formation of various substituted benzoates.

Reduction: Formation of alcohols or amines.

Oxidation: Formation of carboxylic acids or aldehydes.

Wissenschaftliche Forschungsanwendungen

Methyl 4-bromo-5-fluoro-2-methoxybenzoate is used in several scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of methyl 4-bromo-5-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The presence of bromine, fluorine, and methoxy groups enhances its reactivity and binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-bromo-4-fluoro-5-methoxybenzoate

- Methyl 4-bromo-2-fluorobenzoate

- Methyl 5-bromo-4-chloro-2-fluorobenzoate

Uniqueness

Methyl 4-bromo-5-fluoro-2-methoxybenzoate is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted chemical syntheses and specialized applications .

Biologische Aktivität

Methyl 4-bromo-5-fluoro-2-methoxybenzoate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other therapeutic properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on the aromatic ring, alongside a methoxy group. Its molecular formula is , with a molecular weight of approximately 249.04 g/mol. The compound's structure allows for various reactions, making it versatile for synthetic applications.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Research indicates that compounds with similar structural features often interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In vitro assays have demonstrated effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Bacillus cereus | 10 | 100 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Studies have shown that it may inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. For instance, assays measuring tumor necrosis factor-alpha (TNF-α) levels indicated a reduction when treated with this compound.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interactions with specific enzymes or receptors may play a pivotal role in its pharmacological profile. Research into the compound's binding affinities and interaction pathways continues to elucidate its therapeutic potential.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 100 µg/mL, supporting its potential use as an antibacterial agent.

- Inflammation Model : In an animal model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups, highlighting its anti-inflammatory properties.

Eigenschaften

IUPAC Name |

methyl 4-bromo-5-fluoro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPUNEHFHYGOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.